molecular formula C10H7N3O4 B13875834 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid

2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid

Cat. No.: B13875834
M. Wt: 233.18 g/mol
InChI Key: WABCMZMPPSJIPZ-UHFFFAOYSA-N
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Description

2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid typically involves the reaction of pyridine derivatives with imidazole derivatives under specific conditions. One common method involves the use of 2,3-diaminopyridine as a starting material, which undergoes nucleophilic substitution and subsequent cyclization to form the imidazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon or Raney nickel .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .

Properties

Molecular Formula

C10H7N3O4

Molecular Weight

233.18 g/mol

IUPAC Name

2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid

InChI

InChI=1S/C10H7N3O4/c14-9(15)6-7(10(16)17)13-8(12-6)5-1-3-11-4-2-5/h1-4H,(H,12,13)(H,14,15)(H,16,17)

InChI Key

WABCMZMPPSJIPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=C(N2)C(=O)O)C(=O)O

Origin of Product

United States

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